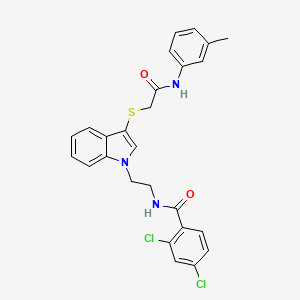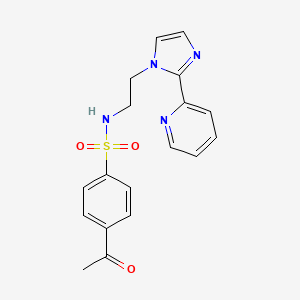
2-Amino-5-(2-thienylmethyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-thienylmethyl)thiazole is a heterocyclic building block . It is one of the major alkaline metabolites of tenoxicam (TX) and meloxicam (MX) . It can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the reaction of (2-thienyl)mercury chloride with acrolein in the presence of Li2PdCl4 and excess copper(II) chloride, which results in 2-chloro-3-(2-thienyl)propanal . This aldehyde, when reacted with thiourea, undergoes ring closure to form this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a 2-thienylmethyl group . The thiazole ring contains nitrogen and sulfur atoms, while the 2-thienylmethyl group contains a thiophene ring attached to a methyl group .Chemical Reactions Analysis
This compound can undergo various chemical reactions . For instance, it can react with thiourea to form a ring structure . It can also react with other compounds to form complex structures .科学的研究の応用
2-Amino-5-(2-thienylmethyl)thiazole has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, it has been studied for its potential use in water treatment and pollution remediation.
作用機序
Mode of Action
It’s known that the compound is synthesized from 2-chloro-3-(2-thienyl)propanal . The reaction involves a variant of the Heck reaction , which is a palladium-catalyzed carbon-carbon cross-coupling reaction. This suggests that the compound might interact with its targets through similar chemical reactions.
実験室実験の利点と制限
2-Amino-5-(2-thienylmethyl)thiazole has several advantages and limitations for lab experiments. Its synthesis method is relatively straightforward and can be easily scaled up for large-scale production. It has shown promise in various scientific fields and has a wide range of potential applications. However, its toxicity and potential environmental impact must be carefully considered, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 2-Amino-5-(2-thienylmethyl)thiazole. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and optimize its potency and selectivity as a drug candidate. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties. In environmental science, it can be further studied for its potential use in water treatment and pollution remediation. Additionally, further studies are needed to fully understand its toxicity and potential environmental impact.
合成法
The synthesis of 2-Amino-5-(2-thienylmethyl)thiazole is typically achieved through a reaction between 2-chloroacetaldehyde and thiosemicarbazide. This reaction produces a thiazole intermediate, which is then reacted with 2-bromoethylthiophene to produce the final product. The synthesis method has been optimized and improved over the years, with various modifications and alternative routes developed to increase yield and purity.
特性
IUPAC Name |
5-(thiophen-2-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-8-10-5-7(12-8)4-6-2-1-3-11-6/h1-3,5H,4H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVCQVSFYRYSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2956052.png)



![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)


![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)
![Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate](/img/structure/B2956062.png)




